molecular formula C19H22N2O2S B7540404 N-[4-(3-methylbutanoylamino)phenyl]-2-methylsulfanylbenzamide

N-[4-(3-methylbutanoylamino)phenyl]-2-methylsulfanylbenzamide

Cat. No. B7540404
M. Wt: 342.5 g/mol
InChI Key: ZYRQQVGCURPLED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(3-methylbutanoylamino)phenyl]-2-methylsulfanylbenzamide, also known as MMB-2201, is a synthetic cannabinoid that has gained popularity in the research community due to its potential therapeutic applications. This compound is structurally similar to the well-known psychoactive substance THC (tetrahydrocannabinol), which is found in marijuana. However, MMB-2201 is much more potent and has a longer duration of action than THC.

Mechanism of Action

N-[4-(3-methylbutanoylamino)phenyl]-2-methylsulfanylbenzamide exerts its effects by binding to the CB1 and CB2 receptors in the brain and nervous system. These receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes, including pain perception, mood, and appetite. By binding to these receptors, N-[4-(3-methylbutanoylamino)phenyl]-2-methylsulfanylbenzamide can modulate the activity of the endocannabinoid system, leading to a range of effects on the body and mind.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[4-(3-methylbutanoylamino)phenyl]-2-methylsulfanylbenzamide are complex and varied. Some of the most notable effects include analgesia (pain relief), sedation, and euphoria. This compound has also been shown to have anxiolytic (anti-anxiety) and antidepressant effects. Additionally, N-[4-(3-methylbutanoylamino)phenyl]-2-methylsulfanylbenzamide has been shown to have anti-inflammatory properties, which may make it useful in the treatment of various inflammatory conditions.

Advantages and Limitations for Lab Experiments

One of the biggest advantages of using N-[4-(3-methylbutanoylamino)phenyl]-2-methylsulfanylbenzamide in lab experiments is its potency and long duration of action. This makes it an ideal compound for studying the effects of cannabinoids on various physiological processes. However, there are also some limitations to using N-[4-(3-methylbutanoylamino)phenyl]-2-methylsulfanylbenzamide in research. One of the biggest challenges is ensuring the purity of the compound, which can be difficult to achieve using traditional synthesis methods. Additionally, the high potency of N-[4-(3-methylbutanoylamino)phenyl]-2-methylsulfanylbenzamide can make it difficult to accurately dose in animal studies, which can lead to variability in results.

Future Directions

There are many exciting directions for future research on N-[4-(3-methylbutanoylamino)phenyl]-2-methylsulfanylbenzamide. One area of interest is the development of novel therapeutic applications for this compound. For example, N-[4-(3-methylbutanoylamino)phenyl]-2-methylsulfanylbenzamide may be useful in the treatment of various inflammatory conditions, such as arthritis and Crohn's disease. Additionally, further research is needed to better understand the long-term effects of N-[4-(3-methylbutanoylamino)phenyl]-2-methylsulfanylbenzamide on the brain and nervous system, as well as its potential for addiction and abuse. Finally, new synthesis methods and purification techniques may be developed to improve the purity and reliability of this compound for research purposes.
Conclusion
In conclusion, N-[4-(3-methylbutanoylamino)phenyl]-2-methylsulfanylbenzamide is a potent synthetic cannabinoid that has gained popularity in the research community due to its potential therapeutic applications. This compound exerts its effects by binding to the CB1 and CB2 receptors in the brain and nervous system, leading to a range of biochemical and physiological effects. While there are some limitations to using N-[4-(3-methylbutanoylamino)phenyl]-2-methylsulfanylbenzamide in research, there are also many exciting directions for future research on this compound. By continuing to study the effects of N-[4-(3-methylbutanoylamino)phenyl]-2-methylsulfanylbenzamide, we may be able to develop novel therapies for a range of conditions and better understand the role of the endocannabinoid system in health and disease.

Synthesis Methods

N-[4-(3-methylbutanoylamino)phenyl]-2-methylsulfanylbenzamide can be synthesized using a variety of methods, including the condensation of 2-methylsulfanylbenzoyl chloride with 4-(3-methylbutanoylamino)aniline. The resulting product can then be purified using chromatography techniques to obtain a high-quality sample. The purity of the compound is crucial for accurate and reliable research results.

Scientific Research Applications

N-[4-(3-methylbutanoylamino)phenyl]-2-methylsulfanylbenzamide has been studied extensively in the research community for its potential therapeutic applications. Some of the most promising areas of research include the treatment of chronic pain, anxiety, and depression. This compound has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of various inflammatory conditions.

properties

IUPAC Name

N-[4-(3-methylbutanoylamino)phenyl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c1-13(2)12-18(22)20-14-8-10-15(11-9-14)21-19(23)16-6-4-5-7-17(16)24-3/h4-11,13H,12H2,1-3H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYRQQVGCURPLED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(3-methylbutanoylamino)phenyl]-2-methylsulfanylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.